![molecular formula C17H16ClN B125378 5-(3-Chloropropyl)-5H-dibenzo[b,f]azepine CAS No. 51551-40-7](/img/structure/B125378.png)

5-(3-Chloropropyl)-5H-dibenzo[b,f]azepine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

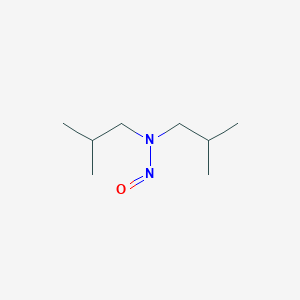

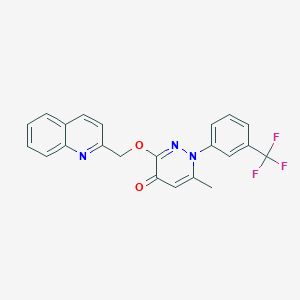

11-(3-Chloropropyl)benzobbenzazepine is a psychoactive compound belonging to the benzazepine class of chemicals. It was first synthesized in the 1960s and has been studied for its potential therapeutic effects in various medical conditions. Benzazepines are heterocyclic compounds consisting of a benzene ring fused to an azepine ring, and they have shown promise in treating a range of diseases due to their diverse biological activities .

Vorbereitungsmethoden

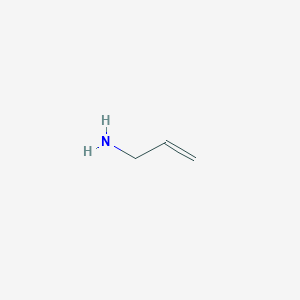

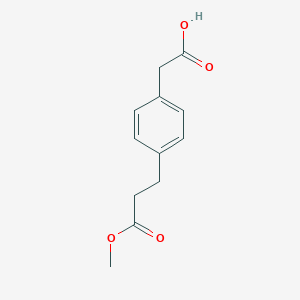

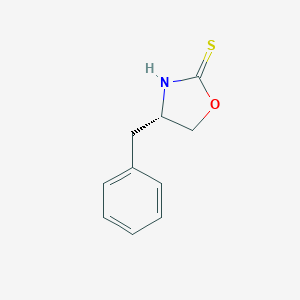

Synthetic Routes and Reaction Conditions: The synthesis of 11-(3-Chloropropyl)benzobbenzazepine typically involves the reaction of 3-phenylpropan-1-amine with appropriate reagents. One common method includes acylation with methyl chloroformate followed by cyclization using trifluoromethanesulfonic acid (CF₃SO₃H) . This method is efficient and yields the desired benzazepine derivative.

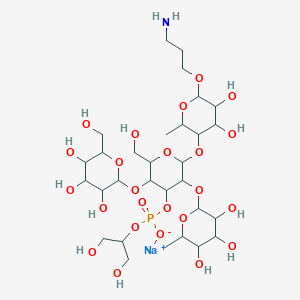

Industrial Production Methods: Industrial production of benzazepine derivatives often employs multi-component reactions (MCRs) due to their efficiency and ability to produce complex molecules from simple starting materials. For example, a four-component reaction involving isatins, α-haloketones, activated acetylenic compounds, and isoquinoline in the presence of potassium fluoride/clinoptilolite nanoparticles (KF/CP NPs) in an acidic solution of hydrogen peroxide (H₂O₂) has been used to synthesize benzazepine derivatives .

Analyse Chemischer Reaktionen

Types of Reactions: 11-(3-Chloropropyl)benzobbenzazepine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF).

Major Products:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of azides or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

11-(3-Chloropropyl)benzob

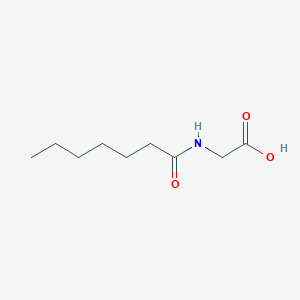

Chemistry: Used as a building block for the synthesis of more complex molecules.

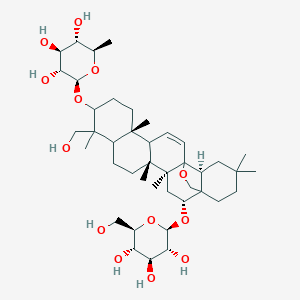

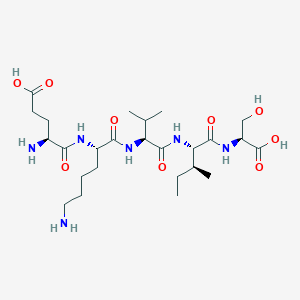

Biology: Investigated for its effects on biological systems, including its potential as a sodium channel blocker and inhibitor of squalene synthase.

Medicine: Explored for its therapeutic potential in treating cardiovascular diseases, rheumatoid arthritis, diabetic retinopathy, osteoporosis, and acute renal failure.

Industry: Utilized in the development of new pharmaceuticals and as a precursor in organic synthesis.

Wirkmechanismus

The mechanism of action of 11-(3-Chloropropyl)benzobbenzazepine involves its interaction with specific molecular targets and pathways. It has been shown to act as a sodium channel blocker, which can modulate the flow of sodium ions across cell membranes. This action is crucial in regulating neuronal excitability and can have therapeutic effects in conditions such as epilepsy and neuropathic pain . Additionally, it inhibits squalene synthase, an enzyme involved in cholesterol biosynthesis, making it a potential candidate for treating hyperlipidemia .

Vergleich Mit ähnlichen Verbindungen

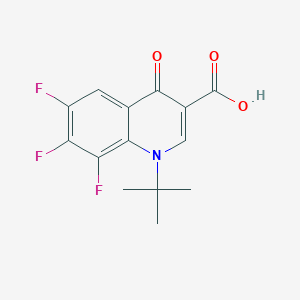

Benazepril: An angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure.

Fenoldopam: A dopamine receptor agonist used to treat hypertension.

Ivabradine: A medication used to treat certain heart conditions by reducing heart rate.

Semagacestat: A gamma-secretase inhibitor investigated for its potential in treating Alzheimer’s disease.

Uniqueness: 11-(3-Chloropropyl)benzobbenzazepine is unique due to its specific chemical structure, which allows it to interact with multiple biological targets. Its ability to act as both a sodium channel blocker and a squalene synthase inhibitor sets it apart from other benzazepine derivatives, providing a broader range of potential therapeutic applications .

Eigenschaften

IUPAC Name |

11-(3-chloropropyl)benzo[b][1]benzazepine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN/c18-12-5-13-19-16-8-3-1-6-14(16)10-11-15-7-2-4-9-17(15)19/h1-4,6-11H,5,12-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWPWUMQXKGILM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2CCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.